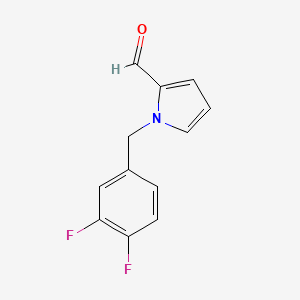
1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C12H9F2NO It features a pyrrole ring substituted with a 3,4-difluorobenzyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 3,4-difluorobenzyl bromide with pyrrole-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the difluorobenzyl group can enhance binding affinity and selectivity for certain biological targets.
類似化合物との比較
1-(3,4-Difluorobenzyl)-1H-pyrrole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carboxylic acid:
1-(3,4-Difluorobenzyl)-1H-pyrrole-2-methanol: The alcohol derivative, which can be used in different synthetic pathways.
Uniqueness: 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the difluorobenzyl group and the aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
特性
分子式 |
C12H9F2NO |
|---|---|
分子量 |
221.20 g/mol |
IUPAC名 |
1-[(3,4-difluorophenyl)methyl]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H9F2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(15)8-16/h1-6,8H,7H2 |
InChIキー |
IUAKBUIIKGYHOE-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=C1)C=O)CC2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


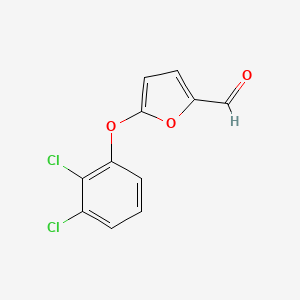
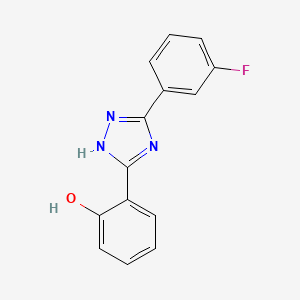

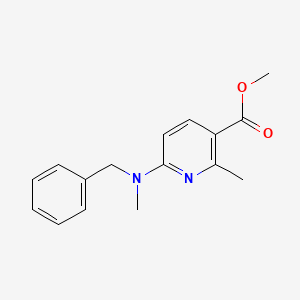
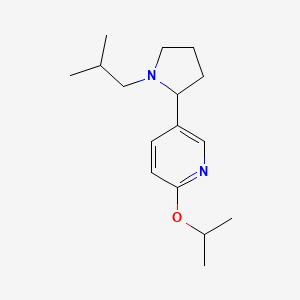
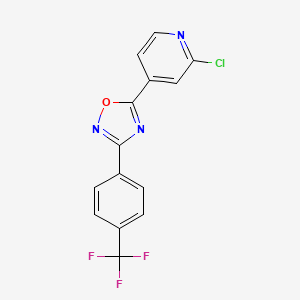

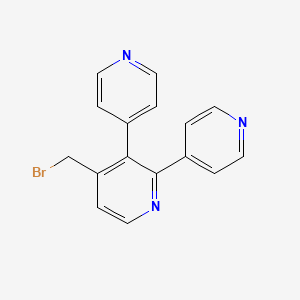


![1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11808815.png)



